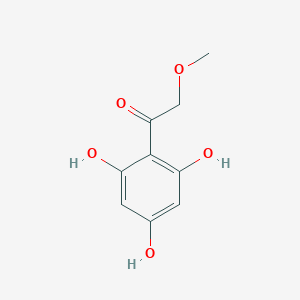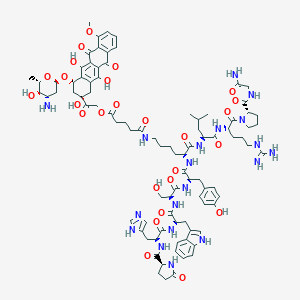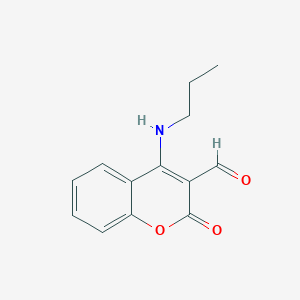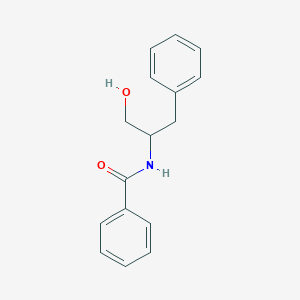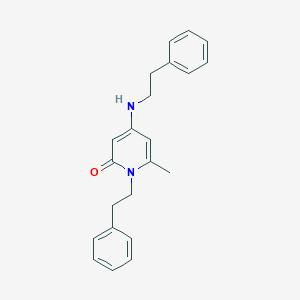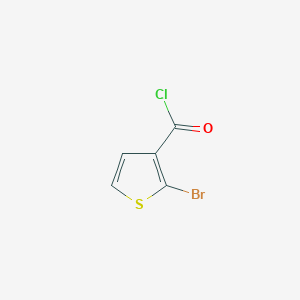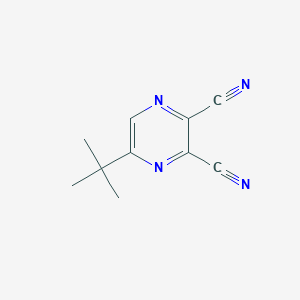
5-(Tert-butyl)pyrazine-2,3-dicarbonitrile
Vue d'ensemble
Description
5-(Tert-butyl)pyrazine-2,3-dicarbonitrile is a chemical compound that is used in scientific research for its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its structure, making it useful in a variety of applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Isolation of Regioisomers : 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile has been used in the synthesis and isolation of tert-butyl substituted hexaazasubphthalocyanine, leading to the creation of two positional isomers with varied spectral-luminescence properties (Panteleev et al., 2021).
Biological and Chemical Properties
- Fluorescence and Antimicrobial Activity : Compounds derived from 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile exhibited notable UV and fluorescence results, and some showed antimicrobial activity (Al‐Azmi & John, 2022).
- Photophysical and Photochemical Properties : The compound has been used in the synthesis of Zinc tetrapyrazinoporphyrazines, which demonstrated unique photophysical and photochemical properties (Zimcik et al., 2009).
Spectroscopy and Crystal Structure Analysis
- Spectroscopic and X-ray Crystal Structure Analysis : Some derivatives of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile underwent extensive spectroscopic and X-ray crystal structure analyses, enhancing our understanding of their molecular properties (Mørkved et al., 2007).
Synthesis of Derivatives and Complexes
- Synthesis of Substituted Pyrazinecarboxamides : The chemical has been used in synthesizing various amides, which were evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
- Cyclotetramerization and Photophysical Studies : The compound facilitated the synthesis of zinc tetrapyrazinoporphyrazines, useful in photodynamic therapy due to their photophysical properties (Novakova et al., 2014).
Propriétés
IUPAC Name |
5-tert-butylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-10(2,3)9-6-13-7(4-11)8(5-12)14-9/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBXBPQXFZRCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356288 | |
| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyl)pyrazine-2,3-dicarbonitrile | |
CAS RN |
51440-69-8 | |
| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
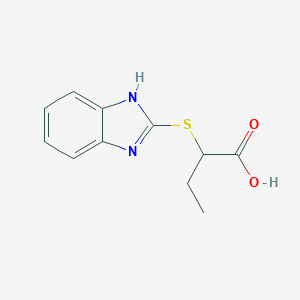
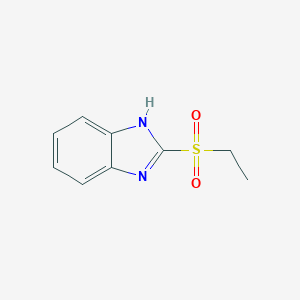
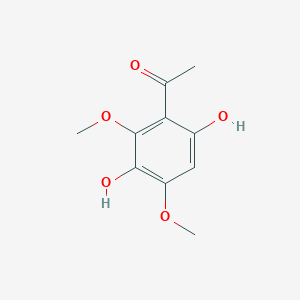
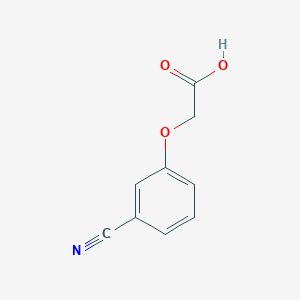
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
